N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Übersicht
Beschreibung
L-006,235 is an orally bioavailable reversible inhibitor of cathepsin K (Ki(app) = 0.2 nM). It is selective for cathepsin K over cathepsins B, -L, and -S (Ki(app)s = 1, 6, and 47 µM, respectively). In an in vitro bone resorption assay, L-006,235 inhibits degradation of bovine bone by isolated rabbit osteoclasts (IC50 = 5 nM). L-006,235 (10 mg/kg for 27 days) reduces the loss of lumbar vertebral bone mineral density by 13.3% in ovariectomized rabbits compared to control animals. It also increases weight bearing, indicating analgesia, in a rat model of osteoarthritis pain when administered at a dose of 100 mg/kg.
L 006235 is a cathepsin K inhibitor, which displays greater than 4000-fold selectivity against the lysosomal/endosomal antitargets cathepsin B, L, and S.
L006235 is a potent, reversible cathepsin K inhibitor (IC50 = 0.25 nM) that displays > 4000-fold selectivity over cathepsins B, L and S.
Wissenschaftliche Forschungsanwendungen
Application in Osteoarthritis Treatment
Specific Scientific Field
This application falls under the field of Biomedicine , specifically in the treatment of Osteoarthritis .
Summary of the Application
L-006235 is used in the treatment of Post-Traumatic Osteoarthritis (PTOA). It is encapsulated in a mechanically resilient soft hydrogel for intra-articular delivery . The hydrogel is designed to withstand repeated mechanical loading at levels comparable to the running human knee while maintaining sustained release of the encapsulated L-006235 .
Methods of Application
The L-006235 is loaded into a TG-18 hydrogel. This hydrogel has thixotropic properties, meaning it can withstand repeated cycles of mechanical loading without affecting the release kinetics of L-006235 .
Results or Outcomes
The L-006235-loaded TG-18 hydrogel prevented disease progression more effectively than free L-006235. This provides proof of concept for DMOAD delivery via TG-18 hydrogel as a promising approach for preventing PTOA progression in physically active patients with early disease .
Application in Bone Resorption Inhibition
Specific Scientific Field
This application is in the field of Pharmacology , specifically in the inhibition of Bone Resorption .
Summary of the Application
L-006235 is used as an inhibitor of bone resorption. It is orally dosed in ovariectomized rhesus monkeys .
Methods of Application
L-006235 is orally administered once per day for 7 days .
Results or Outcomes
Results showed that collagen breakdown products were dose-dependently reduced by up to 76%. Plasma concentrations of L-006235 above the bone resorption IC50 after 24 h indicated a correlation between functional cellular and in vivo assays .
Application in Pain Management
Specific Scientific Field
This application falls under the field of Pharmacology , specifically in Pain Management .
Summary of the Application
L-006235 is used as an analgesic in the monosodium iodoacetate model of osteoarthritis pain .
Methods of Application
The specific methods of application are not detailed in the available resources. However, it is likely that L-006235 is administered in a controlled dosage and monitored for its analgesic effects .
Results or Outcomes
The specific results or outcomes are not detailed in the available resources. However, it is suggested that L-006235 has potential analgesic effects in this model .
Application in Hydrogel Drug Delivery
Specific Scientific Field
This application falls under the field of Biomedical Engineering , specifically in Hydrogel Drug Delivery Systems .
Summary of the Application
L-006235 is used in a mechanically resilient soft hydrogel for drug delivery. The hydrogel is designed to withstand repeated mechanical loading while maintaining sustained release of L-006235 .
Methods of Application
L-006235 is incorporated into the core of the fibers via hydrophobic interactions during the self-assembly process of the hydrogel .
Results or Outcomes
The hydrogel showed consistent release kinetics of L-006235 in treadmill-running mice. In a post-traumatic osteoarthritis (PTOA) model with treadmill-running mice, L-006235 hydrogel was more effective than free L-006235 and reduced cartilage degeneration score by 43% compared to mice treated with solvent vehicle .
Application in Autophagy Induction and Cell Death
Specific Scientific Field
This application falls under the field of Oncology , specifically in the treatment of Neuroblastoma .
Summary of the Application
L-006235 is used as an inhibitor of cathepsins B and L, which induces autophagy and cell death in neuroblastoma cells .
Methods of Application
The specific methods of application are not detailed in the available resources. However, it is likely that L-006235 is administered in a controlled dosage and monitored for its effects on cell death and autophagy .
Results or Outcomes
The specific results or outcomes are not detailed in the available resources. However, it is suggested that L-006235 has potential effects in inducing autophagy and cell death in neuroblastoma cells .
Eigenschaften
IUPAC Name |
N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2S/c1-29-13-15-30(16-14-29)23-27-20(17-33-23)18-5-7-19(8-6-18)21(31)28-24(9-3-2-4-10-24)22(32)26-12-11-25/h5-8,17H,2-4,9-10,12-16H2,1H3,(H,26,32)(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVYCSWOCXEWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)NC4(CCCCC4)C(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432735 | |
Record name | L 006235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide | |
CAS RN |
294623-49-7 | |
Record name | L 006235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.